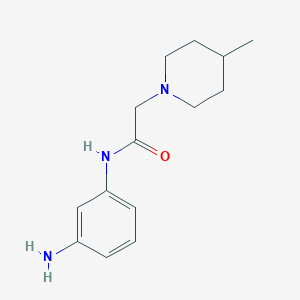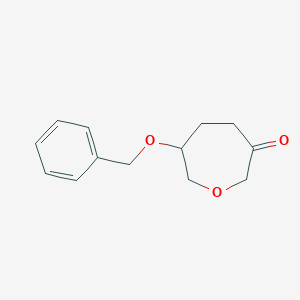
6-(Benzyloxy)oxepan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)oxepan-3-one is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom and a benzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)oxepan-3-one typically involves the cyclization of appropriate precursors. One common method is the lactonization of hydroxy acids. For instance, the reduction of (–)-mentholactone with diisobutylaluminum hydride in methylene chloride at low temperatures can yield oxepan-2-ol derivatives . The specific conditions, such as temperature and choice of reducing agent, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the lactonization process and the availability of starting materials are key factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)oxepan-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction can produce a hydroxyl-substituted oxepane.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)oxepan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)oxepan-3-one involves its interaction with specific molecular targets. For instance, its derivatives may act on bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Mentholactone Derivatives: Compounds derived from mentholactone, which can undergo similar reactions and have comparable applications.
Uniqueness
6-(Benzyloxy)oxepan-3-one is unique due to its benzyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
6-phenylmethoxyoxepan-3-one |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(10-15-9-12)16-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clave InChI |
IUKPYNTXGZIXRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)COCC1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



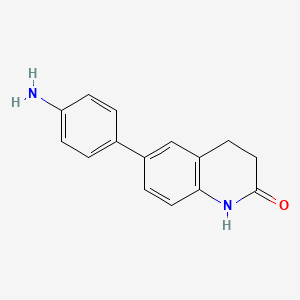

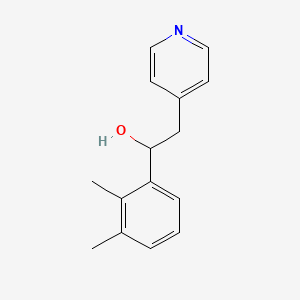
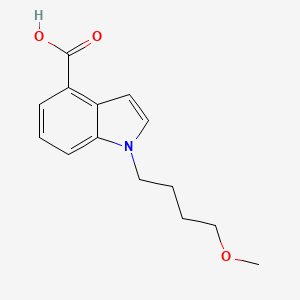
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)

![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)
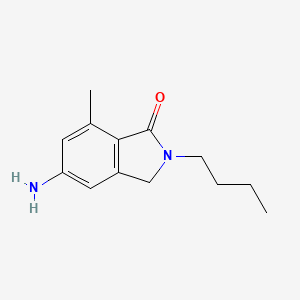

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
